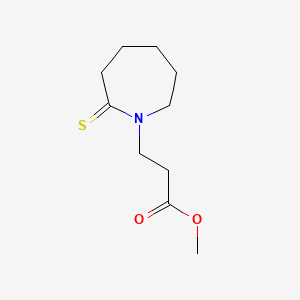![molecular formula C35H32N12Na2O9S2 B589818 disodium;3-[[2-acetamido-4-[[4-[3-acetamido-4-[(3-sulfonatophenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]benzenesulfonate CAS No. 130201-55-7](/img/structure/B589818.png)
disodium;3-[[2-acetamido-4-[[4-[3-acetamido-4-[(3-sulfonatophenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 3,3’-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2) is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenesulfonic acid moiety linked to a triazine ring and morpholine group, making it a versatile chemical in both industrial and research settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3,3’-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2) typically involves multiple steps:
Formation of the Triazine Core: The triazine core is synthesized through the reaction of cyanuric chloride with morpholine under controlled conditions.
Attachment of Benzenesulfonic Acid Groups: The benzenesulfonic acid groups are introduced via sulfonation reactions, often using sulfuric acid or oleum.
Coupling Reactions: The final step involves coupling the triazine core with the benzenesulfonic acid groups through diazotization and subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and triazine moieties.
Reduction: Reduction reactions may target the azo linkages within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and triazine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or hydrazines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent for various organic synthesis reactions, including the formation of complex aromatic compounds and polymers.
Biology
In biological research, it serves as a probe for studying enzyme interactions and as a component in biochemical assays.
Medicine
Industry
Industrially, it is used in the production of dyes, pigments, and as a catalyst in polymerization reactions.
作用機序
The mechanism of action of Benzenesulfonic acid, 3,3’-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2) involves its interaction with specific molecular targets, such as enzymes and receptors. The triazine core can form stable complexes with metal ions, while the morpholine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall efficacy.
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid used in various industrial applications.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with similar catalytic properties.
Methanesulfonic acid: A smaller sulfonic acid used as a catalyst and reagent in organic synthesis.
Uniqueness
The uniqueness of Benzenesulfonic acid, 3,3’-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2) lies in its complex structure, which combines multiple functional groups, allowing for diverse reactivity and applications. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial settings.
特性
CAS番号 |
130201-55-7 |
|---|---|
分子式 |
C35H32N12Na2O9S2 |
分子量 |
874.816 |
IUPAC名 |
disodium;N-[2-[[4-morpholin-4-yl-6-[2-(1-oxidoethylideneamino)-4-[(3-sulfophenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]-5-[(3-sulfophenyl)diazenyl]phenyl]ethanimidate |
InChI |
InChI=1S/C35H34N12O9S2.2Na/c1-21(48)36-31-19-25(45-43-23-5-3-7-27(17-23)57(50,51)52)9-11-29(31)38-33-40-34(42-35(41-33)47-13-15-56-16-14-47)39-30-12-10-26(20-32(30)37-22(2)49)46-44-24-6-4-8-28(18-24)58(53,54)55;;/h3-12,17-20H,13-16H2,1-2H3,(H,36,48)(H,37,49)(H,50,51,52)(H,53,54,55)(H2,38,39,40,41,42);;/q;2*+1/p-2 |
InChIキー |
YNFSTYWIIDYVLJ-UHFFFAOYSA-L |
SMILES |
CC(=NC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC3=NC(=NC(=N3)N4CCOCC4)NC5=C(C=C(C=C5)N=NC6=CC(=CC=C6)S(=O)(=O)O)N=C(C)[O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methoxyimidazo[1,2-a]pyridine](/img/structure/B589736.png)
![5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589738.png)
![5-Oxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1,3(7)-dien-11-one](/img/structure/B589740.png)
![5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B589743.png)





![68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide](/img/structure/B589750.png)


